

# Albiglutide: A Comparative Analysis of Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of albiglutide, a former glucagon-like peptide-1 (GLP-1) receptor agonist, against other alternatives. Albiglutide, marketed as Tanzeum, was approved for the treatment of type 2 diabetes in 2014 and was later discontinued by GlaxoSmithKline in 2018 for commercial reasons, not due to overriding safety or efficacy concerns.[1][2][3] Despite its market withdrawal, the data from its clinical trials, particularly the HARMONY Outcomes study, remain a valuable reference for understanding the cardiovascular effects of the GLP-1 receptor agonist class.

This document summarizes key experimental data, presents detailed methodologies from pivotal trials, and visualizes relevant biological and experimental pathways to support research and development in this therapeutic area.

### **Comparative Efficacy Data**

**Albiglutide** demonstrated significant glycemic control and a modest effect on weight reduction. Its performance, particularly in cardiovascular outcomes, positioned it as a notable agent within its class during its availability.

### **Glycemic Control & Weight Management**



The HARMONY clinical trial program evaluated **albiglutide**'s efficacy against various comparators, including placebo and other GLP-1 receptor agonists like liraglutide.

| Efficacy<br>Endpoint                        | Albiglutide                | Liraglutide | Placebo | Trial                         |
|---------------------------------------------|----------------------------|-------------|---------|-------------------------------|
| Change in HbA1c (from baseline)             | -0.78%                     | -0.99%      | N/A     | HARMONY 7 (32<br>weeks)[4][5] |
| Change in<br>HbA1c (vs.<br>Placebo)         | -0.52% (at 16<br>months)   | N/A         | N/A     | HARMONY<br>Outcomes[2][6]     |
| Change in Body<br>Weight (from<br>baseline) | -0.64 kg                   | -2.19 kg    | N/A     | HARMONY 7 (32<br>weeks)[5][7] |
| Change in Body<br>Weight (vs.<br>Placebo)   | -0.83 kg (at 16<br>months) | N/A         | N/A     | HARMONY<br>Outcomes[2][6]     |

A real-world evidence study found that after 12 months, patients initiating **albiglutide** and liraglutide had similar, clinically meaningful reductions in HbA1c of -1.0%.[8][9]

## **Long-Term Safety and Cardiovascular Outcomes**

The landmark HARMONY Outcomes trial was specifically designed to assess the long-term cardiovascular safety of **albiglutide** in a high-risk population.

### **Major Adverse Cardiovascular Events (MACE)**

The trial demonstrated **albiglutide**'s superiority in reducing the risk of MACE compared to placebo.



| Safety<br>Endpoint        | Albiglutide<br>(Rate) | Placebo (Rate)            | Hazard Ratio<br>(95% CI) | Trial                   |
|---------------------------|-----------------------|---------------------------|--------------------------|-------------------------|
| Primary MACE<br>Composite | 7.1%                  | 9.0%                      | 0.78 (0.68-0.90)         | HARMONY Outcomes[2][10] |
| Myocardial<br>Infarction  | N/A                   | N/A                       | 0.75 (0.62-0.91)         | HARMONY<br>Outcomes[11] |
| Cardiovascular<br>Death   | Similar to<br>Placebo | Similar to<br>Albiglutide | N/A                      | HARMONY<br>Outcomes[6]  |
| Stroke                    | Similar to<br>Placebo | Similar to<br>Albiglutide | N/A                      | HARMONY<br>Outcomes[6]  |

### **Common and Serious Adverse Events**

While demonstrating cardiovascular benefits, **albiglutide**'s tolerability profile was a key differentiator, particularly concerning gastrointestinal side effects.

| Adverse Event               | Albiglutide              | Liraglutide | Placebo                  | Trial                                 |
|-----------------------------|--------------------------|-------------|--------------------------|---------------------------------------|
| Nausea                      | 9.9%                     | 29.2%       | N/A                      | HARMONY 7[5]                          |
| Vomiting                    | 5.0%                     | 9.3%        | N/A                      | HARMONY 7[5]                          |
| Diarrhea                    | Similar across<br>groups | N/A         | Similar across<br>groups | HARMONY 2[12]                         |
| Injection-Site<br>Reactions | 12.9%                    | 5.4%        | 9.9%                     | HARMONY 7[4]<br>[5], HARMONY<br>2[12] |
| Acute<br>Pancreatitis       | 10 events                | N/A         | 7 events                 | HARMONY<br>Outcomes[2]                |
| Pancreatic<br>Cancer        | 6 events                 | N/A         | 5 events                 | HARMONY<br>Outcomes[2]                |



Note: Before its discontinuation, the FDA added a warning for the risk of anaphylactic reaction to **albiglutide**'s label.[1][2]

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key **albiglutide** trials.

#### **HARMONY Outcomes Trial Protocol**

- Objective: To assess the cardiovascular safety and efficacy of albiglutide in patients with type 2 diabetes and established cardiovascular disease.[6][13]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven trial. [10][13]
- Population: 9,463 patients aged 40 years or older with type 2 diabetes and prior atherosclerotic cardiovascular disease.[10][13][14]
- Intervention: Patients were randomized on a 1:1 basis to receive either a weekly subcutaneous injection of albiglutide (starting at 30 mg, with a potential increase to 50 mg) or a matching placebo, in addition to their standard care.[10][13]
- Primary Endpoint: The primary outcome was the time to the first occurrence of a major adverse cardiovascular event, defined as a composite of cardiovascular death, myocardial infarction, or stroke.[13][14]
- Duration: The trial continued until at least 611 confirmed primary outcome events occurred, with a median follow-up of 1.6 years.[10][13]

### **HARMONY 7 Trial Protocol**

- Objective: To compare the efficacy and tolerability of once-weekly albiglutide with once-daily liraglutide.[4]
- Study Design: A 32-week, randomized, open-label, multicenter, non-inferiority phase 3 trial.
   [4]



- Population: 841 adults with inadequately controlled type 2 diabetes (BMI 20-45 kg/m <sup>2</sup>).[4]
- Intervention: Patients were randomized to receive either albiglutide 30 mg once weekly (titrated to 50 mg at week 6) or liraglutide titrated to 1.8 mg once daily over a two-week period.[4]
- Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 32. The non-inferiority margin was set at 0.3%.[4]
- Key Findings: **Albiglutide** did not meet the pre-specified criteria for non-inferiority to liraglutide for HbA1c reduction.[4][5] However, **albiglutide** was associated with significantly fewer gastrointestinal adverse events.[4][5]

## **Visualized Pathways and Workflows**

Diagrams are provided to illustrate the mechanism of action and the experimental process.

### **GLP-1 Receptor Signaling Pathway**

GLP-1 receptor agonists like **albiglutide** exert their effects by activating the GLP-1 receptor on pancreatic  $\beta$ -cells and other tissues. This activation triggers a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion, suppression of glucagon, and other metabolic benefits.[15][16]





Click to download full resolution via product page

Caption: GLP-1 receptor signaling cascade initiated by Albiglutide.





### **HARMONY Outcomes Trial Workflow**

The workflow for a large-scale cardiovascular outcomes trial involves multiple sequential stages, from patient screening and randomization to long-term follow-up and data analysis.





Click to download full resolution via product page

Caption: Workflow of the HARMONY Outcomes cardiovascular trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tanzeum (albiglutide) Discontinued FDA Warns: Anaphylaxis Reaction [trulaw.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albiglutide vs Liraglutide: Better Tolerated, Less Effective [medscape.com]
- 6. Harmony Outcomes American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. Real-world comparison of treatment patterns and effectiveness of albiglutide and liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. becarispublishing.com [becarispublishing.com]
- 10. gsk.com [gsk.com]
- 11. Scholars@Duke publication: Effects of albiglutide on myocardial infarction and ischaemic heart disease outcomes in patients with type 2 diabetes and cardiovascular disease in the Harmony Outcomes trial. [scholars.duke.edu]
- 12. researchgate.net [researchgate.net]
- 13. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of albiglutide on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists PMC [pmc.ncbi.nlm.nih.gov]
- 16. agewellatl.net [agewellatl.net]
- To cite this document: BenchChem. [Albiglutide: A Comparative Analysis of Long-Term Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3029776#validating-the-long-term-safety-and-efficacy-of-albiglutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com